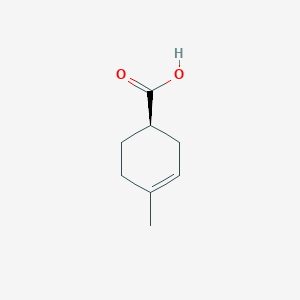

(R)-4-methylcyclohex-3-enecarboxylic acid

Overview

Description

“®-4-methylcyclohex-3-enecarboxylic acid” is a type of organic compound. It’s related to the class of compounds known as carboxylic acids, which are characterized by the presence of a carboxyl group (-COOH). The “®” in its name indicates the absolute configuration of the chiral center in the molecule .

Molecular Structure Analysis

The molecular structure of “®-4-methylcyclohex-3-enecarboxylic acid” would include a cyclohexene ring (a six-membered ring with one double bond), a methyl group (-CH3) attached to one of the carbons in the ring, and a carboxylic acid group (-COOH) attached to another carbon in the ring .Chemical Reactions Analysis

Carboxylic acids, including “®-4-methylcyclohex-3-enecarboxylic acid”, can undergo a variety of chemical reactions. They can react with bases to form salts, with alcohols to form esters, and can be reduced to primary alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-4-methylcyclohex-3-enecarboxylic acid” would be influenced by its molecular structure. For instance, the presence of the carboxylic acid group would make it polar and capable of forming hydrogen bonds .Scientific Research Applications

Precursor to Alkyl-Substituted Cyclohexenones

(R)-4-Methylcyclohex-3-enecarboxylic acid has been utilized as a starting material in the preparation of 4-alkyl-3-methylcyclohex-2-enones. These compounds are synthesized via the alkylation of ethylene glycol acetal of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester), which is closely related to (R)-4-methylcyclohex-3-enecarboxylic acid (Mcandrew, 1979).

Stereochemical Control in Homogeneous Hydrogenation

This compound has been studied in the context of homogeneous hydrogenation reactions. Research indicates that different stereochemical outcomes can be achieved in the reduction of unsaturated cyclohexanecarboxylic acids and their esters, including compounds structurally similar to (R)-4-methylcyclohex-3-enecarboxylic acid (Brown & Hall, 1985).

Cyclization Reactions

Cyclization of 2-bromocyclohex-1-enecarboxylic acids, which are related to (R)-4-methylcyclohex-3-enecarboxylic acid, with arylhydrazines under carbon monoxide pressure has been catalyzed by palladium, producing 2-anilinohydroisoindoline-1,3-diones (Yoon & Cho, 2015).

Synthesis of Dihydroxy-Amino-Cyclohexanecarboxylic Acids

Efficient methods for synthesizing dihydroxy-amino-cyclohexanecarboxylic acids have been developed using compounds structurally similar to (R)-4-methylcyclohex-3-enecarboxylic acid. These methods involve the oxidation of Boc-protected amino-cyclohexenecarboxylic acids (Benedek et al., 2009).

Building Block for Helical Foldamers

Compounds like cis-2-aminocyclohex-4-enecarboxylic acid, structurally similar to (R)-4-methylcyclohex-3-enecarboxylic acid, have been used as building blocks for helical foldamers. These foldamers adopt specific helical conformations in solution and crystal state (Kwon et al., 2015).

Stereochemistry and Reactivity Studies

The stereochemistry and reactivity of dihydroxycyclopentanecarboxylic acids, which share a similar structural motif with (R)-4-methylcyclohex-3-enecarboxylic acid, have been extensively studied. These studies provide insights into the chemical behavior of cyclohexene carboxylic acids (Philp & Robertson, 1976).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(1R)-4-methylcyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6-2-4-7(5-3-6)8(9)10/h2,7H,3-5H2,1H3,(H,9,10)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOQOLNBTPTFEM-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2425253.png)

![7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2425262.png)

![(4-Aminopiperidin-1-yl)[2-(trifluoromethyl)phenyl]methanone hydrochloride](/img/structure/B2425263.png)

![[(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride](/img/structure/B2425269.png)

![N-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxo-1-phenylethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2425270.png)

![4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2425273.png)

![6-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2425274.png)